REACTION_SMILES
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[CH3:1][O:2][C:3]([CH:4]([CH2:5][S:6][CH2:7][c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[N:14]=[N+:15]=[N-:16])=[O:17].[CH3:21][OH:22].[ClH:18].[H:19][H:20].[Re:23]>>[CH3:1][O:2][C:3]([CH:4]([CH2:5][S:6][CH2:7][c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[NH2:14])=[O:17].[ClH:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(CSCc1ccccc1)N=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Re]
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Name
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Type
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product
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Smiles
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COC(=O)C(N)CSCc1ccccc1
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Name
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Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:1][O:2][C:3]([CH:4]([CH2:5][S:6][CH2:7][c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[N:14]=[N+:15]=[N-:16])=[O:17].[CH3:21][OH:22].[ClH:18].[H:19][H:20].[Re:23]>>[CH3:1][O:2][C:3]([CH:4]([CH2:5][S:6][CH2:7][c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[NH2:14])=[O:17].[ClH:18]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C(CSCc1ccccc1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Re]
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(N)CSCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |